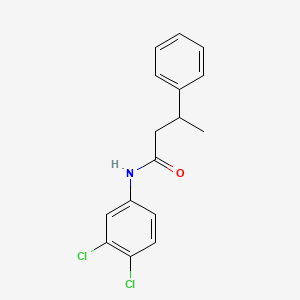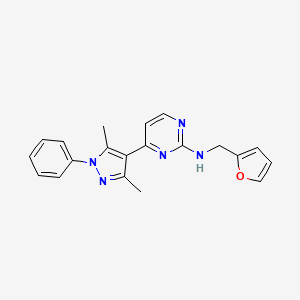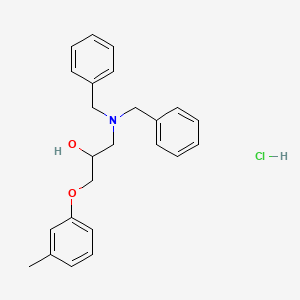
3-methoxy-N-(2-nitrophenyl)-2-naphthamide
Vue d'ensemble
Description
3-methoxy-N-(2-nitrophenyl)-2-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a naphthamide derivative that has a nitrophenyl group attached to it, and its chemical formula is C19H14N2O4.
Applications De Recherche Scientifique
3-methoxy-N-(2-nitrophenyl)-2-naphthamide has been studied for its potential applications in various fields such as drug discovery, bioimaging, and material science. This compound has been shown to have a high binding affinity for amyloid beta (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease. This compound can be used as a tool for the detection and quantification of Aβ peptides in biological samples. This compound can also be used as a building block for the synthesis of fluorescent probes and sensors for bioimaging applications. This compound has been incorporated into polymer matrices for the development of functional materials with tunable properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide involves the formation of a complex with Aβ peptides through hydrogen bonding and π-π interactions. This complex formation results in a change in the fluorescence properties of this compound, which can be detected and quantified using spectroscopic techniques. The binding of this compound to Aβ peptides can also lead to the inhibition of Aβ aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. This compound has been used as a fluorescent probe for the imaging of Aβ plaques in mouse brain tissue. This compound has also been shown to inhibit the formation of Aβ fibrils and reduce the toxicity of Aβ peptides in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methoxy-N-(2-nitrophenyl)-2-naphthamide in lab experiments include its high binding affinity for Aβ peptides, its low toxicity and good biocompatibility, and its fluorescence properties that allow for easy detection and quantification. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature changes.
Orientations Futures
There are several future directions for the research and development of 3-methoxy-N-(2-nitrophenyl)-2-naphthamide. These include the synthesis of this compound derivatives with improved solubility and stability, the development of this compound-based fluorescent probes and sensors for in vivo imaging applications, and the investigation of the potential therapeutic effects of this compound for the treatment of Alzheimer's disease. This compound can also be used as a building block for the synthesis of functional materials with tunable properties for various applications.
Propriétés
IUPAC Name |
3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-11-13-7-3-2-6-12(13)10-14(17)18(21)19-15-8-4-5-9-16(15)20(22)23/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUPSLKUXVPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3982773.png)
![1-allyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982780.png)
![1-({6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-3-piperidinecarboxamide](/img/structure/B3982786.png)
![methyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B3982789.png)
![2-tert-butyl-7,7-dimethyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B3982795.png)
![1-allyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982800.png)

![N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3982813.png)
![N-[4-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3982816.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3982856.png)

